N-(3-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O4S/c1-30-17-9-13(10-18(31-2)21(17)32-3)16-7-8-20(28-27-16)33-12-19(29)26-15-6-4-5-14(11-15)22(23,24)25/h4-11H,12H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOXFXDZQCICBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, drawing from diverse scientific literature.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. Its molecular formula is C20H20F3N3O4S, with a molecular weight of approximately 433.45 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Receptor Binding : The structural features allow it to bind to various receptors, modulating their activity. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds. For instance:
- In vitro Studies : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A derivative exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 49.85 µM .
- Mechanisms : The underlying mechanisms include induction of apoptosis and cell cycle arrest, which are critical for preventing tumor growth.
Anti-inflammatory Properties
The compound's anti-inflammatory effects may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant cytotoxicity against various cancer cell lines | MTT assay on A549 cells |
| Study 2 | Inhibition of DHFR leading to reduced cell proliferation | Enzyme inhibition assays |
| Study 3 | Anti-inflammatory effects observed in animal models | Measurement of cytokine levels |
Synthesis and Derivatives
The synthesis typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 3-(trifluoromethyl)aniline using coupling agents like DCC. Variations in synthesis can lead to derivatives with enhanced or modified biological activities.
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
- Structure: N-(3,4,5-trimethoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide.
- Activity: MGI% (Mean Growth Inhibition) = 24% against cancer cells.
- Comparison: The quinazolinone core replaces pyridazine, and a benzyl-substituted trimethoxyphenyl group is present. The pyridazine analogue may exhibit improved solubility due to fewer aromatic rings, but the quinazolinone’s planar structure could enhance DNA intercalation .
- Structure: N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide.
- Activity: MGI% = 47%, superior to compound 10.
- Comparison: The 4-chlorophenyl group enhances activity compared to trimethoxyphenyl, suggesting electron-withdrawing substituents improve efficacy. The target compound’s trifluoromethyl group may similarly enhance potency .
- Structure: 2-[(3-phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide.
- Activity: GI₅₀ = 3.16 µM (vs. 5-fluorouracil GI₅₀ = 18.60 µM).
- Comparison: The phenethyl group on quinazolinone improves antitumor activity. The target compound’s pyridazine core may reduce steric hindrance, improving target binding .
Analogues with Thiazolidinone or Benzothiazole Cores
- Structure: 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide.
- Key Features: Thiazolidinone core with a benzylidene-trimethoxyphenyl group.
- Comparison: The thioxo and benzylidene groups may confer redox activity, but the thiazolidinone’s rigidity could limit bioavailability. The pyridazine core in the target compound offers conformational flexibility .
- Structure: N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide.
- Activity: pIC₅₀ = 7.8 against CK-1δ kinase.
- Comparison: The benzothiazole core and trifluoromethyl group align with the target compound’s design. BTA’s high activity suggests the trifluoromethyl-trimethoxyphenyl combination is critical for kinase inhibition .
Pyrimidinone and Sulfonamide Derivatives
- Structure: 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
- Key Features: Pyrimidinone core with a 4-methoxybenzyl group.
- Comparison: The pyrimidinone core’s hydrogen-bonding capacity differs from pyridazine. The target compound’s 3,4,5-trimethoxyphenyl group may improve tubulin binding compared to 4-methoxybenzyl .
- Structure: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide.
- Key Features: Quinazolinone core with a sulfamoyl group.
- Comparison: The sulfamoyl group enhances solubility but may reduce membrane permeability. The target compound’s trifluoromethyl group balances lipophilicity .
Key Structural-Activity Relationships (SAR)
- Core Heterocycle: Pyridazine (target) vs. quinazolinone (compounds 7, 10): Pyridazine’s reduced aromaticity may enhance solubility but reduce DNA intercalation compared to quinazolinone .
- Trifluoromethyl Group: Present in both BTA and the target compound, this group improves metabolic stability and electron-withdrawing effects, critical for kinase inhibition .
- 3,4,5-Trimethoxyphenyl Group: Common in antitubulin agents (e.g., compound C), this moiety enhances binding to tubulin’s colchicine site. Its position on pyridazine (target) vs. quinazolinone (compound 10) may alter spatial interactions .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(3-(trifluoromethyl)phenyl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide to achieve high yield and purity?
- Methodology :
- Reaction Conditions : Control temperature (e.g., 60–80°C for nucleophilic substitutions) and solvent choice (polar aprotic solvents like DMF or DMSO) to enhance reactivity .
- Stepwise Synthesis : Use sequential coupling reactions (e.g., thioacetamide linkage formation followed by pyridazine ring functionalization) to minimize side products .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization for high purity (>95%) .
- Characterization : Validate structure via H/C NMR (to confirm trifluoromethyl and trimethoxy groups) and High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- Spectroscopy : NMR (e.g., F NMR for trifluoromethyl group analysis) and FT-IR (to identify thioamide C=S stretching at ~1250 cm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and detect trace impurities .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
- Methodology :
- Solubility Screening : Use DMSO stock solutions diluted in PBS (pH 7.4) with dynamic light scattering (DLS) to monitor aggregation .
- Stability Studies : Incubate at 37°C in simulated gastric fluid (SGF) and plasma, followed by LC-MS to track degradation products over 24–72 hours .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data (e.g., inconsistent IC values across assays)?
- Methodology :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .
- Off-Target Profiling : Utilize kinome-wide screening or chemoproteomics to identify non-specific interactions .
- Data Normalization : Apply statistical models (e.g., Z-score normalization) to account for batch effects in high-throughput screens .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound's potency against a specific target?
- Methodology :
- Fragment Replacement : Systematically modify the 3,4,5-trimethoxyphenyl group (e.g., replace methoxy with halogens or methyl groups) and assess activity via dose-response curves .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and guide rational modifications .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyridazinone oxygen) using Schrödinger’s Phase .
Q. What experimental approaches can elucidate the compound's mechanism of action in complex biological systems?
- Methodology :
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins post-treatment .
- Cryo-EM/X-ray Crystallography : Resolve compound-target co-structures to visualize binding pockets .
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding kinetics (k/k) .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodology :
- PK/PD Modeling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to correlate exposure with effect .
- Metabolite Identification : Use HRMS/MS to detect active/inactive metabolites in liver microsomes .
- Tumor Xenograft Studies : Compare efficacy in immunocompromised (e.g., NSG mice) vs. immunocompetent models to assess immune modulation .
Data Contradiction and Validation
Q. What statistical methods are recommended for optimizing reaction conditions when synthesizing derivatives?
- Methodology :
- Design of Experiments (DoE) : Apply factorial design (e.g., Box-Behnken) to evaluate interactions between temperature, solvent ratio, and catalyst loading .
- Response Surface Methodology (RSM) : Model yield/purity as a function of variables to identify optimal conditions .
Q. How can researchers validate target specificity when the compound exhibits polypharmacology?
- Methodology :
- CRISPR Knockout : Generate isogenic cell lines lacking the putative target and compare compound activity .
- Thermal Shift Assays (TSA) : Monitor protein melting temperature shifts to confirm direct binding .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
